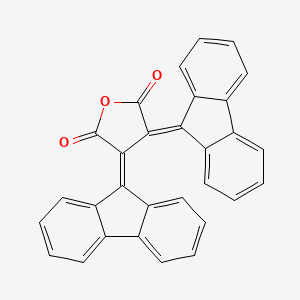
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes two fluorenylidene groups attached to an oxolane-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione typically involves the reaction of fluorenone derivatives with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings, with adjustments for scale-up processes. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene alcohols. Substitution reactions can introduce various functional groups onto the fluorenylidene rings, leading to a wide range of derivatives with different chemical properties .
科学的研究の応用
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione include:
2,4-Di(9H-fluoren-9-ylidene)-1,3-dithietane: This compound has a similar structure but contains sulfur atoms in place of the oxygen atoms in the oxolane ring.
Fluoren-9-ylidene derivatives: Various derivatives of fluoren-9-ylidene with different substituents on the fluorenylidene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorenylidene groups and oxolane-2,5-dione core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for synthesizing new materials and studying complex chemical reactions .
特性
CAS番号 |
87177-79-5 |
|---|---|
分子式 |
C30H16O3 |
分子量 |
424.4 g/mol |
IUPAC名 |
3,4-di(fluoren-9-ylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C30H16O3/c31-29-27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(32)33-29)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChIキー |
OADJTYHMVWHHDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=C5C6=CC=CC=C6C7=CC=CC=C75)C(=O)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
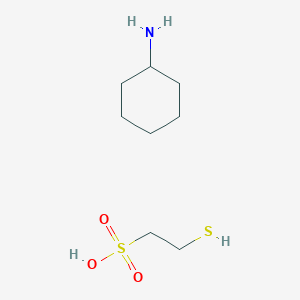
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
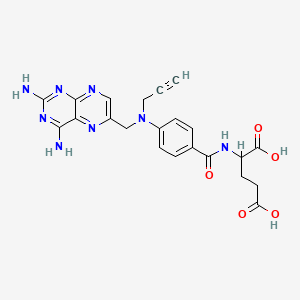

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
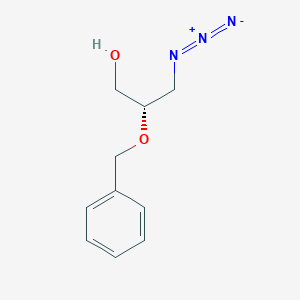
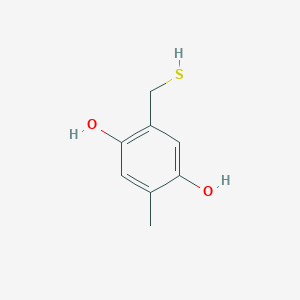
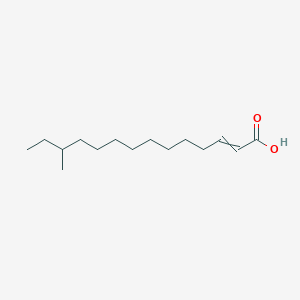
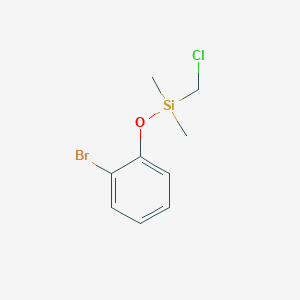

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
